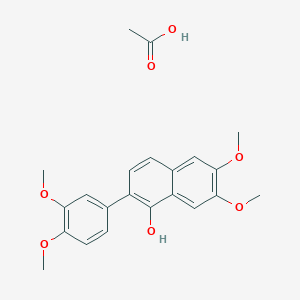
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with methoxy groups and a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst to form an isochromanone intermediate . This intermediate can then undergo further reactions to introduce the naphthalene moiety and additional methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit brain mitochondrial respiration via a monoamine oxidase/H2O2-dependent or non-dependent pathway . This inhibition can affect cellular energy production and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar methoxy substitutions on the phenyl ring.
Homoveratric acid: Another compound with methoxy groups, known for its role as a dopamine metabolite.
Uniqueness
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is unique due to its naphthalene core and multiple methoxy substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
65047-64-5 |
|---|---|
Molecular Formula |
C22H24O7 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5.C2H4O2/c1-22-16-8-6-12(9-17(16)23-2)14-7-5-13-10-18(24-3)19(25-4)11-15(13)20(14)21;1-2(3)4/h5-11,21H,1-4H3;1H3,(H,3,4) |
InChI Key |
YBCOBHCJFHBMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C3=CC(=C(C=C3C=C2)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















